molecular formula C17H25NO7 B13491015 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13491015
M. Wt: 355.4 g/mol
InChI Key: UIBSSCSCJKPKKS-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and three methoxy groups attached to the phenyl ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).

    Formation of the Propanoic Acid Moiety: The protected amino compound is then subjected to a reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the propanoic acid moiety. This step is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Introduction of the Methoxy Groups: The phenyl ring is functionalized with methoxy groups using a methylation reaction. This can be achieved by treating the intermediate compound with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and reactivity, while the methoxy groups can affect its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.

    (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid: Contains a benzyloxycarbonyl protecting group instead of tert-butoxycarbonyl.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The tert-butoxycarbonyl group provides protection to the amino group during synthetic transformations, while the methoxy groups enhance the compound’s solubility and reactivity.

Properties

Molecular Formula

C17H25NO7

Molecular Weight

355.4 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(8-15(19)20)10-7-13(23-5)14(24-6)9-12(10)22-4/h7,9,11H,8H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1

InChI Key

UIBSSCSCJKPKKS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1OC)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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